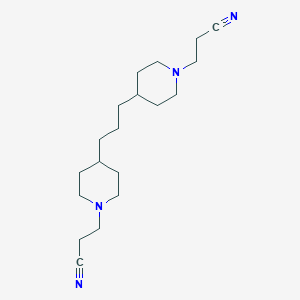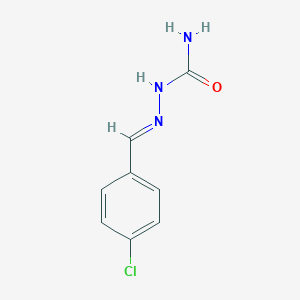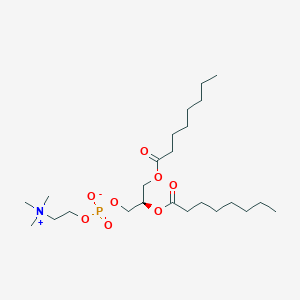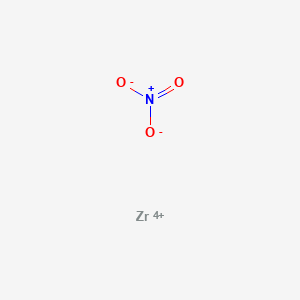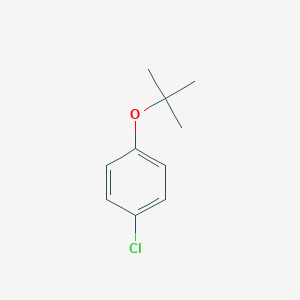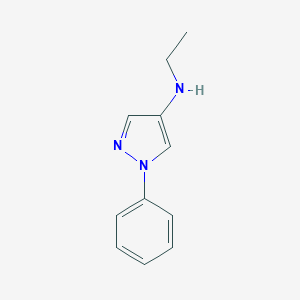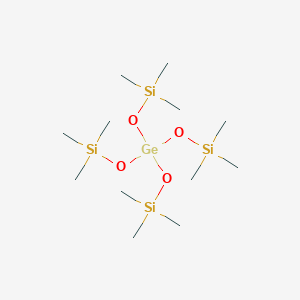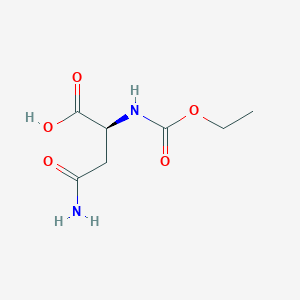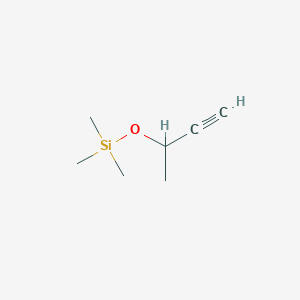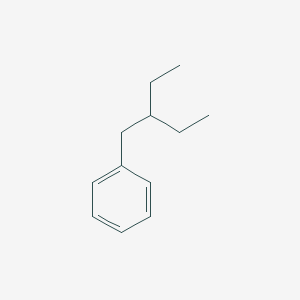
Benzene, (2-ethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-ethylbutyl)- is a chemical compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. It is a colorless liquid with a sweet odor, and its molecular formula is C12H18. This compound is synthesized using a variety of methods, and it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of benzene, (Benzene, (2-ethylbutyl)-)- is not well understood. However, it is believed to interact with cellular membranes and disrupt their function. This can lead to changes in cell signaling pathways and ultimately affect cellular function.
Efectos Bioquímicos Y Fisiológicos
Benzene, (Benzene, (2-ethylbutyl)-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzene, (Benzene, (2-ethylbutyl)-)- in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent in organic chemistry experiments. However, it is important to note that benzene, (Benzene, (2-ethylbutyl)-)- is a toxic compound and should be handled with care. Additionally, its use in laboratory experiments may be limited due to its potential health risks.
Direcciones Futuras
There are several future directions for the study of benzene, (Benzene, (2-ethylbutyl)-)-. One area of research could focus on its potential applications in drug development. Additionally, further studies could be conducted to better understand its mechanism of action and its potential health effects. Finally, researchers could explore alternative synthesis methods for benzene, (Benzene, (2-ethylbutyl)-)- that are more environmentally friendly and sustainable.
Métodos De Síntesis
Benzene, (Benzene, (2-ethylbutyl)-)- can be synthesized using a variety of methods, including the reaction of 2-ethyl-1-butanol with benzene in the presence of a catalyst. This reaction produces the desired compound along with water as a byproduct. Other synthesis methods include the reaction of 2-ethyl-1-butanol with benzoyl chloride or benzaldehyde.
Aplicaciones Científicas De Investigación
Benzene, (Benzene, (2-ethylbutyl)-)- has been extensively studied for its potential applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry experiments, and it has been shown to have antimicrobial properties. Additionally, it has been used in the development of new drugs and as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
19219-85-3 |
|---|---|
Nombre del producto |
Benzene, (2-ethylbutyl)- |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
2-ethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
XLXKNHSGAGUAKZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CC1=CC=CC=C1 |
SMILES canónico |
CCC(CC)CC1=CC=CC=C1 |
Otros números CAS |
19219-85-3 |
Sinónimos |
(2-Ethylbutyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



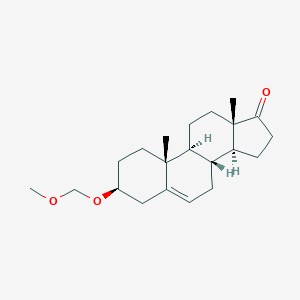

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
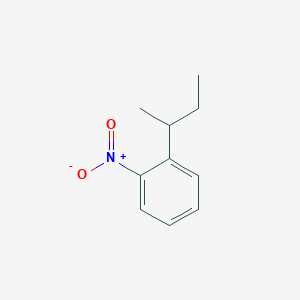
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
